[(1-propyl-1H-pyrazol-3-yl)methyl]amine is a chemical compound characterized by its unique structure and potential applications in various scientific fields. This compound belongs to the family of pyrazole derivatives, which are known for their diverse biological activities, including anti-inflammatory and anticancer properties.
The compound can be synthesized through various methods, primarily involving the reaction of pyrazole derivatives with amine groups. Specific synthetic routes often utilize reagents such as benzyl chloride or other alkyl halides in the presence of bases like sodium hydride or potassium carbonate.
[(1-propyl-1H-pyrazol-3-yl)methyl]amine is classified under:
The synthesis of [(1-propyl-1H-pyrazol-3-yl)methyl]amine typically involves the following steps:
The reaction mechanism involves the nucleophilic attack of the pyrazole nitrogen on the alkyl halide, leading to the formation of [(1-propyl-1H-pyrazol-3-yl)methyl]amine. The yield and purity of the product can be improved by optimizing reaction conditions such as temperature and reaction time.
The molecular structure of [(1-propyl-1H-pyrazol-3-yl)methyl]amine can be described as follows:
Property | Value |
---|---|
Molecular Formula | C8H12N4 |
Molecular Weight | 168.21 g/mol |
InChI | InChI=1S/C8H12N4/c1-2-5-8(10)6(9)7(3)4/h2,5H,3,4,10H2,1H3 |
InChI Key | YZKZPZQWZVURMG-UHFFFAOYSA-N |
[(1-propyl-1H-pyrazol-3-yl)methyl]amine can undergo several types of chemical reactions:
The choice of reagents and conditions significantly affects the outcomes of these reactions. For example:
The mechanism of action for [(1-propyl-1H-pyrazol-3-yl)methyl]amine involves its interaction with biological targets such as enzymes or receptors. It may function as an inhibitor or modulator, influencing various biochemical pathways.
Research indicates that this compound can interact with specific molecular targets, potentially leading to therapeutic effects in conditions such as inflammation or cancer. Its efficacy is often evaluated through biochemical assays.
The physical properties of [(1-propyl-1H-pyrazol-3-yl)methyl]amine include:
Key chemical properties include:
[(1-propyl-1H-pyrazol-3-yl)methyl]amine has several notable applications:
CAS No.: 943001-56-7
CAS No.: 76663-30-4
CAS No.: 15399-43-6
CAS No.:
CAS No.: 1471-96-1
CAS No.: 33227-10-0